molecular formula C12H16N2OS2 B1271085 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 59898-61-2

3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1271085
CAS No.: 59898-61-2
M. Wt: 268.4 g/mol
InChI Key: RXPJIWZKRVZASH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of thieno[2,3-d]pyrimidine derivatives that began gaining momentum in the latter half of the 20th century. The systematic investigation of thienopyrimidine compounds was initiated as researchers recognized the potential of these bicyclic systems as bioisosteres of purines, which play crucial roles in various physiological processes. The specific compound under examination represents a culmination of synthetic efforts aimed at creating structurally diverse thieno[2,3-d]pyrimidine derivatives with enhanced chemical stability and potential biological activity.

The historical trajectory of thieno[2,3-d]pyrimidine research can be traced to early investigations into heterocyclic compounds that could serve as pharmaceutical scaffolds. Patent literature from the 1980s documented initial efforts to synthesize thieno[2,3-d]pyrimidine derivatives with various substituent patterns, establishing the foundation for subsequent research into compounds like this compound. These early investigations recognized the potential of incorporating different functional groups at specific positions of the thieno[2,3-d]pyrimidine core to modulate chemical and biological properties.

The discovery and characterization of specific derivatives like this compound occurred within the context of systematic structure-activity relationship studies that sought to optimize the properties of thieno[2,3-d]pyrimidine compounds. Research groups focused on developing synthetic methodologies that could efficiently access these complex molecular architectures while introducing specific substituents that would enhance desired properties. The mercapto functionality at the 2-position, combined with the butyl and dimethyl substituents, represents a deliberate design choice informed by earlier structure-activity investigations.

The compound's emergence as a subject of scientific interest reflects the broader evolution of heterocyclic chemistry research, where investigators moved beyond simple ring systems to explore more complex bicyclic and tricyclic architectures. This progression was driven by the recognition that fused ring systems often exhibit unique chemical reactivity patterns and biological activities that cannot be achieved with simpler molecular frameworks. The specific substitution pattern found in this compound represents one approach to achieving structural diversity within the thieno[2,3-d]pyrimidine family.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position in heterocyclic chemistry due to its unique structural features that combine multiple reactive sites within a constrained bicyclic framework. The compound exemplifies the principles of structural complexity that drive modern heterocyclic chemistry research, where investigators seek to develop molecules that offer multiple points of chemical modification while maintaining structural integrity. The thieno[2,3-d]pyrimidine core provides a rigid scaffold that constrains the spatial arrangement of functional groups, potentially leading to enhanced selectivity in chemical reactions and biological interactions.

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of a broader class of biologically active heterocycles. Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of this compound, including the mercapto group and the butyl chain, provide opportunities for further chemical modification that could enhance these biological activities.

Table 1: Structural Features and Chemical Significance of Key Functional Groups

Functional Group Position Chemical Significance Potential Reactivity
Mercapto (-SH) Position 2 Nucleophilic center Alkylation, oxidation
Butyl chain Position 3 Lipophilic character Hydrophobic interactions
Methyl groups Positions 5,6 Steric effects Limited reactivity
Ketone Position 4 Electrophilic center Nucleophilic addition

The compound's architecture demonstrates the sophisticated level of structural design achievable through modern synthetic heterocyclic chemistry. The presence of both electron-rich (mercapto) and electron-poor (ketone) centers within the same molecule creates opportunities for diverse chemical transformations. This reactivity profile makes the compound valuable not only as a potential pharmaceutical lead but also as a synthetic intermediate for accessing more complex molecular structures.

From a mechanistic perspective, the thieno[2,3-d]pyrimidine framework of this compound provides insights into the electronic effects of ring fusion on heterocyclic reactivity. The electron-rich thiophene ring and the electron-deficient pyrimidine ring create a unique electronic environment that influences the reactivity of substituents attached to the bicyclic system. This electronic complementarity has implications for understanding structure-reactivity relationships in related heterocyclic systems.

Classification within Thieno[2,3-d]pyrimidine Pharmacophores

The classification of this compound within the broader category of thieno[2,3-d]pyrimidine pharmacophores reveals its position as a member of the 2-thioxo derivatives, a subclass that has shown particular promise in pharmaceutical applications. This classification is based on the presence of the mercapto group at the 2-position, which can exist in equilibrium with its thione tautomer, creating a pharmacophore that exhibits unique binding characteristics with biological targets.

The pharmacophore classification system for thieno[2,3-d]pyrimidines typically considers several structural features, including the oxidation state at position 2, the nature of substituents at positions 3 and 4, and the presence of additional functional groups on the thiophene ring. Within this classification framework, this compound belongs to the category of 3-alkyl-2-mercapto-4-oxo derivatives, which have been extensively studied for their biological activities.

Research has established that thieno[2,3-d]pyrimidine pharmacophores can be classified based on their structural relationship to known biologically active compounds. The compound under examination shares structural similarities with several classes of pharmaceutical agents, including certain kinase inhibitors and anti-inflammatory drugs. The specific substitution pattern, featuring the butyl group at position 3 and methyl groups at positions 5 and 6, places this compound in a subcategory that has shown potential for selective biological activity.

Table 2: Pharmacophore Classification of Thieno[2,3-d]pyrimidine Derivatives

Pharmacophore Class Key Structural Features Representative Activities Literature Examples
2-Amino derivatives Amino group at position 2 Kinase inhibition
2-Thioxo derivatives Thiol/thione at position 2 Anti-inflammatory
4-Amino derivatives Amino group at position 4 Antimicrobial
Fused ring systems Additional ring fusion Anticancer activity

The pharmacophore properties of this compound are further enhanced by the presence of the mercapto group, which serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with multiple binding sites on target proteins. The butyl chain contributes to the lipophilic character of the molecule, influencing its membrane permeability and tissue distribution properties. The dimethyl substitution on the thiophene ring provides steric bulk that may contribute to selectivity in biological interactions.

Contemporary research has identified thieno[2,3-d]pyrimidine pharmacophores as promising scaffolds for multi-target drug design, where a single molecule can interact with multiple biological targets to achieve enhanced therapeutic efficacy. The structural features of this compound align with design principles for such multi-target approaches, suggesting potential applications in complex disease states that require modulation of multiple pathways.

Research Importance of Thieno[2,3-d]pyrimidines

The research importance of thieno[2,3-d]pyrimidines, exemplified by compounds like this compound, stems from their unique position as bioisosteres of purines and their demonstrated ability to interact with diverse biological targets. Contemporary research has established that these compounds serve as valuable tools for exploring structure-activity relationships in medicinal chemistry, providing insights into the molecular basis of biological activity that extend beyond their immediate therapeutic applications.

The research significance of thieno[2,3-d]pyrimidines is particularly evident in the field of kinase inhibitor development, where these scaffolds have shown promise as selective inhibitors of various kinase families. Recent studies have demonstrated that specific thieno[2,3-d]pyrimidine derivatives can achieve remarkable selectivity for particular kinase isoforms, making them valuable research tools for understanding kinase biology and developing targeted therapeutics. The structural framework provided by compounds like this compound offers opportunities for systematic modification to optimize kinase selectivity profiles.

Research investigations have revealed that thieno[2,3-d]pyrimidines exhibit diverse mechanisms of biological activity, ranging from enzyme inhibition to receptor modulation. This mechanistic diversity makes them valuable research tools for exploring multiple therapeutic targets within a single chemical framework. The compound under examination represents a specific example of how subtle structural modifications within the thieno[2,3-d]pyrimidine family can be used to probe different aspects of biological activity.

Table 3: Research Applications of Thieno[2,3-d]pyrimidine Derivatives

Research Area Specific Applications Key Findings References
Kinase Biology Selective inhibitor development PI3K selectivity achieved
Anti-inflammatory Research Multi-target inhibition COX-2/15-LOX dual activity
Antimicrobial Studies Broad-spectrum activity Gram-positive selectivity
Cancer Biology Growth inhibition studies VEGFR-2 targeting potential

The importance of thieno[2,3-d]pyrimidine research extends to synthetic methodology development, where these compounds serve as challenging targets that drive innovation in heterocyclic synthesis. The complex substitution patterns achievable with these scaffolds have led to the development of new synthetic strategies, including improved cyclocondensation methods and novel functionalization approaches. The synthesis of compounds like this compound requires sophisticated synthetic planning that contributes to the advancement of synthetic organic chemistry.

Current research trends indicate that thieno[2,3-d]pyrimidines are increasingly being recognized as privileged scaffolds in drug discovery, meaning they represent molecular frameworks that are capable of providing ligands for diverse biological targets. This recognition has led to increased research investment in understanding the fundamental properties of these compounds and developing more efficient methods for their synthesis and modification. The research importance of this compound lies not only in its individual properties but also in its contribution to the broader understanding of thieno[2,3-d]pyrimidine chemistry and biology.

Properties

IUPAC Name

3-butyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS2/c1-4-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16/h4-6H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJIWZKRVZASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368345
Record name 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-61-2
Record name 3-Butyl-2,3-dihydro-5,6-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
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URL https://commonchemistry.cas.org/detail?cas_rn=59898-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Starting Material : 2-Amino-3-cyano-5,6-dimethylthiophene.
  • Reagents : Formamide, ammonium formate.
  • Temperature : 150°C under reflux.
  • Yield : ~56% (based on analogous reactions).

The reaction proceeds via nucleophilic attack of the amino group on the formamide-derived formyl carbon, followed by cyclization and elimination of ammonia. The methyl groups at positions 5 and 6 are retained from the starting thiophene, while the mercapto group is introduced post-cyclization via alkylation (discussed in Section 3).

Thiourea Intermediate Formation and Cyclization

Patel et al. and Temburkinar et al. established a route using thiourea intermediates for 2-thioxo-thienopyrimidin-4-one synthesis. This method adapts well to introducing the mercapto group at position 2.

Stepwise Synthesis

  • Thiourea Formation :

    • Condensation of 2-amino-3-ethoxycarbonyl-5,6-dimethylthiophene with butyl isothiocyanate.
    • Conditions : Microwave irradiation (600 W, 45 seconds) or reflux in acetonitrile with K2CO3.
    • Intermediate : 3-Butyl-2-thioureido-5,6-dimethylthiophene-3-carboxylate.
  • Cyclization :

    • Treatment with alcoholic KOH (10% w/v) at 80°C.
    • Product : Monopotassium salt of 3-butyl-2-thioxo-5,6-dimethylthieno[2,3-d]pyrimidin-4-one.
    • Yield : 58–72%.
  • Acidification :

    • Neutralization with HCl yields the free 2-thioxo compound, which is alkylated to introduce the mercapto group.

Alkylation of Thienopyrimidinone Intermediates

The mercapto group (-SH) at position 2 is introduced via alkylation of 2-thioxo precursors. Abdel Hamid et al. demonstrated this using alkyl halides under basic conditions.

Procedure for 2-Mercapto Functionalization

  • Substrate : 3-Butyl-5,6-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one.
  • Alkylating Agent : Butyl bromide.
  • Base : Potassium tert-butoxide in DMF.
  • Conditions : 60°C, 4 hours.
  • Yield : 71–74% (analogous compounds).

The reaction mechanism involves deprotonation of the thiol group by the base, followed by nucleophilic substitution with the alkyl halide. This step finalizes the 2-mercapto substituent while preserving the 3-butyl and 5,6-dimethyl groups.

Comparative Analysis of Synthetic Routes

Method Key Steps Temperature (°C) Yield (%) Advantages Limitations
Cyclocondensation Formamide cyclization 150 56 Direct scaffold formation Requires pre-methylated thiophene
Thiourea route Microwave-assisted condensation 80–100 58–72 Rapid intermediate synthesis Multi-step process
Alkylation Thiol group alkylation 60 71–74 High regioselectivity Dependent on 2-thioxo intermediate

Mechanistic Insights and Substituent Effects

  • 5,6-Dimethyl Groups : These substituents originate from the starting thiophene derivative. For instance, 2-amino-3-cyano-5,6-dimethylthiophene ensures retention of methyl groups during cyclocondensation.
  • 3-Butyl Group : Introduced via alkylation of the pyrimidine nitrogen using butyl halides or during thiourea intermediate formation with butyl isothiocyanate.
  • 2-Mercapto Group : Derived from post-cyclization alkylation of 2-thioxo intermediates, ensuring precise placement.

Optimization Strategies

  • Microwave Assistance : Reduces reaction time for thiourea formation from hours to seconds.
  • Solvent Selection : DMF enhances cyclization efficiency for sulfur-containing intermediates.
  • Catalysis : Piperidine or K2CO3 accelerates Gewald-like reactions for thiophene synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various applications:

  • Antioxidant Properties : Research indicates that this compound has significant antioxidant capabilities, which help mitigate oxidative stress in biological systems. This property is crucial for protecting cellular components from damage caused by free radicals.
  • Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against various microbial strains. Its structure allows it to inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, which could be leveraged in drug development targeting diseases like cancer and inflammatory disorders.

Cancer Research

The compound's ability to inhibit certain kinases positions it as a potential therapeutic agent in cancer treatment. Kinase inhibitors are critical in managing various cancers by interrupting the signaling pathways that promote tumor growth and survival. For example, derivatives of thieno[2,3-d]pyrimidines have been studied for their effects on melanoma and breast cancer cell lines, indicating that similar compounds could yield beneficial results against other cancer types .

Anti-inflammatory Effects

Given its enzyme inhibition properties, this compound may also be explored for its anti-inflammatory effects. Inhibiting pathways associated with inflammation could provide relief in conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Applications

Research into pyrimidine derivatives has highlighted their potential in treating neurological disorders. The compound's structural similarities to known neuroprotective agents suggest it may also offer therapeutic benefits in conditions involving nerve trauma and neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thieno[2,3-d]pyrimidine derivatives found that modifications to the mercapto group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that compounds like 3-butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one could serve as lead compounds for developing new antibiotics .

Case

Mechanism of Action

The mechanism of action of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Anti-Inflammatory and Analgesic Activity

Compound AS1 (3-sec-Butylideneamino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one)
  • Structural Differences: Incorporates a benzo ring and tetrahydro group (5,6,7,8-tetrahydro), unlike the target compound. The N-3 substituent is a sec-butylideneamino group.
  • Activity : Exhibits superior anti-inflammatory and analgesic potency compared to diclofenac sodium in carrageenan-induced inflammation models. The benzo ring and tetrahydro structure may enhance binding to cyclooxygenase (COX) enzymes .
  • Key Finding: Aliphatic N-3 substituents (e.g., sec-butylideneamino) outperform aryl groups in anti-inflammatory activity .
3-Phenyl Derivatives (e.g., AS3)
  • Structural Differences : Aryl substituents (e.g., phenyl) at N-3 instead of aliphatic chains.
  • Activity : Retain moderate analgesic activity but are less potent than aliphatic derivatives. Electron-withdrawing groups on the aryl ring further reduce efficacy .
Target Compound vs. AS1
Parameter Target Compound AS1
N-3 Substituent Butyl (aliphatic) sec-Butylideneamino (Schiff base)
Core Structure Thieno[2,3-d]pyrimidinone Benzo-fused tetrahydrothienopyrimidine
Anti-inflammatory Potent (comparable to diclofenac) More potent than diclofenac
Analgesic High activity Highest in series

The target compound’s simpler structure may offer better synthetic accessibility and metabolic stability compared to AS1, albeit with slightly reduced potency .

Cytotoxic Activity

5,6-Dimethyl Derivatives (Compound 5)
  • Structural Differences : Shares the 5,6-dimethyl substitution but lacks the 3-butyl and 2-mercapto groups.
  • Activity : Demonstrates the highest cytotoxicity against HeLa cells in its series, suggesting that dimethyl groups enhance cellular uptake or target interaction .
Target Compound vs. 5,6-Dimethyl Derivatives

The presence of the 2-mercapto and 3-butyl groups in the target compound may redirect its biological profile toward anti-inflammatory rather than cytotoxic applications.

Substituent Effects on Activity

  • N-3 Substituents: Aliphatic chains (e.g., butyl, sec-butylideneamino) optimize anti-inflammatory and analgesic activity by balancing lipophilicity and steric bulk .
  • 2-Mercapto Group: Critical for activity; replacement with alkylthio or phenoxy groups (e.g., in 3-Butyl-2-phenoxy derivatives) diminishes efficacy .

Comparison with Antimicrobial Thienopyrimidines

6-(Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one
  • Structural Differences : Contains a benzimidazole moiety instead of a butyl group.
  • Activity : Shows moderate antimicrobial activity, highlighting the role of heterocyclic extensions in targeting bacterial enzymes .
  • Target Compound : Unlikely to exhibit significant antimicrobial activity due to the absence of benzimidazole or electron-deficient aryl groups .

Biological Activity

3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a sulfur-containing heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core. It has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula for this compound is C12H16N2OS2. Its structure includes a butyl side chain and a mercapto group, which are crucial for its chemical reactivity and biological interactions. The compound exhibits a density of 1.29 g/cm³ and a boiling point of approximately 420.8°C at 760 mmHg, indicating stability under various conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. A study using a murine model demonstrated that it significantly reduced paw edema induced by carrageenan, suggesting its ability to modulate inflammatory responses . The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Anti-inflammatory Activity
In a controlled experiment involving mice, treatment with 50 mg/kg of the compound resulted in a reduction of paw swelling by approximately 40% compared to the control group after four hours post-carrageenan injection .

The biological activity of this compound is largely attributed to its mercapto group. Thiol compounds like this can interact with cellular proteins and enzymes through nucleophilic substitution reactions. This interaction may lead to alterations in protein function and signaling pathways involved in inflammation and microbial resistance .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Variations in the synthesis process have led to the development of several derivatives with enhanced biological activities .

Table 2: Comparison of Biological Activities Among Thieno[2,3-d]pyrimidine Derivatives

Compound NameAntimicrobial Activity (mm)Anti-inflammatory Activity (%)
3-butyl-2-mercapto-5,6-dimethyl...VariableModerate
Thieno[2,3-d]pyrimidine derivative AHigherHigh
Thieno[2,3-d]pyrimidine derivative BLowerLow

Q & A

Basic Research Question

  • NCI-60 screening : Tests cytotoxicity across 60 cancer cell lines. Active compounds (e.g., 2-(benzylamino)-5,6-dimethyl derivatives) show mean growth inhibition (GI₅₀) < 10 µM .
  • MTT/SRB assays : Measure viability in specific lines (e.g., MDA-MB-435 melanoma) using dose-response curves.
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining confirm mechanism .

How can structural contradictions in crystallographic data of thieno[2,3-d]pyrimidin-4-one derivatives be resolved using advanced refinement techniques?

Advanced Research Question
Contradictions (e.g., disordered solvent or twinning) are addressed via:

  • High-resolution data : Collect datasets at synchrotrons (λ = 0.7–1.0 Å) to improve resolution (< 1.0 Å).
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and PART instructions for partial occupancy .
  • Hydrogen bonding analysis : Validate H···S and H···O interactions to confirm tautomeric forms .

What strategies are effective in analyzing structure-activity relationships (SAR) for thieno[2,3-d]pyrimidin-4-one derivatives targeting specific biological pathways?

Advanced Research Question

  • Substituent variation : Compare 2-mercapto vs. 2-alkylamino groups. Mercapto derivatives exhibit stronger TRPA1 inhibition due to thiol-mediated covalent binding .
  • Bioisosteric replacement : Replace 5,6-dimethyl with cyclopenta rings to enhance lipophilicity and blood-brain barrier penetration .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate logP and polar surface area with activity .

How do solvent-free synthesis conditions impact the purity and scalability of thieno[2,3-d]pyrimidin-4-one derivatives compared to traditional methods?

Advanced Research Question

  • Purity : Solvent-free reactions reduce byproducts (e.g., dimerization) and enable direct recrystallization (HPLC purity > 95%) .
  • Scalability : One-pot methods eliminate intermediate isolation, enabling gram-scale production. Thermal stability testing (TGA/DSC) ensures no degradation below 200°C .

What are the critical considerations when designing pharmacokinetic studies for thieno[2,3-d]pyrimidin-4-one derivatives?

Advanced Research Question

  • Solubility : Use PEG-400 or cyclodextrins to enhance aqueous solubility (> 50 µg/mL).
  • Metabolic stability : Test hepatic microsomal clearance (e.g., human CYP3A4) to identify labile sites (e.g., 3-butyl oxidation) .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding for lipophilic derivatives, requiring structural tweaks (e.g., carboxylate introduction) .

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